![molecular formula C20H26N2O2 B4533361 N,2,6-trimethyl-N-[3-(tetrahydrofuran-2-yl)propyl]quinoline-3-carboxamide](/img/structure/B4533361.png)
N,2,6-trimethyl-N-[3-(tetrahydrofuran-2-yl)propyl]quinoline-3-carboxamide
Description
This compound belongs to the class of quinoline derivatives, a topic of considerable interest in organic and medicinal chemistry due to their diverse biological activities and applications in drug design. Quinoline derivatives have been studied for their potential in treating various diseases, including cancer, and as inhibitors for specific biological targets.
Synthesis Analysis
The synthesis of quinoline derivatives often involves Pd-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, to introduce diversity in the final step. A notable example includes the synthesis of 3-substituted quinoline-8-carboxamides, which was achieved through efficient processes that allow for the introduction of a variety of functional groups at different positions on the quinoline ring (Lord et al., 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the intramolecular hydrogen bond formation, plays a crucial role in their biological activity. X-ray crystallography and NMR studies have confirmed the presence of intramolecular hydrogen bonds in these compounds, which is essential for maintaining the required pharmacophore conformation for biological activity (Lord et al., 2009).
properties
IUPAC Name |
N,2,6-trimethyl-N-[3-(oxolan-2-yl)propyl]quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14-8-9-19-16(12-14)13-18(15(2)21-19)20(23)22(3)10-4-6-17-7-5-11-24-17/h8-9,12-13,17H,4-7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREQLSVNMYIYCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N(C)CCCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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